molecular formula C20H19N7O B2885208 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2097894-65-8

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2885208
CAS No.: 2097894-65-8
M. Wt: 373.42
InChI Key: PCXJTPQUCSRBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile (CAS 2097894-65-8) is a high-purity chemical compound with a molecular formula of C20H19N7O and a molecular weight of 373.41 g/mol . This complex heterocyclic compound features a pyridazinone core and a piperidine-linked pyrazine carbonitrile, a structure associated with significant potential in medicinal chemistry research. The compound's core structure shares key pharmacophores with compounds investigated for targeting various enzymes. Pyridazinone derivatives are recognized in scientific literature as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme family targeted for the development of cancer therapeutics . Furthermore, the structural motifs present in this compound are found in derivatives explored as protein kinase inhibitors and adenosine receptor antagonists . Its calculated properties, including a topological polar surface area of 98.4 Ų , make it a valuable candidate for researchers studying structure-activity relationships in drug discovery. Supplied for research purposes, this compound is ideal for screening assays, hit-to-lead optimization, and investigating novel mechanisms of action in areas such as oncology, inflammation, and metabolic diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c21-13-18-20(24-10-9-23-18)26-11-5-15(6-12-26)14-27-19(28)2-1-17(25-27)16-3-7-22-8-4-16/h1-4,7-10,15H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJTPQUCSRBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20N6O\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}

This complex structure features multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The presence of the pyridinyl and dihydropyridazinyl moieties suggests potential interactions with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Antitumor Activity

Recent research has demonstrated that derivatives of pyrazine compounds exhibit significant antitumor activity. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that the compound may possess similar or enhanced antitumor properties, warranting further investigation.

Inhibition of Kinases

The compound is hypothesized to inhibit c-Met kinase activity, which is implicated in tumor growth and metastasis. Studies have shown that related compounds exhibit IC50 values as low as 0.09 µM against c-Met . This suggests that our target compound could potentially serve as a therapeutic agent by inhibiting pathways critical for cancer progression.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. Compounds with structural similarities demonstrated moderate to high cytotoxicity, indicating potential effectiveness in cancer treatment .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the pyridine and piperidine rings significantly affect the biological activity of these compounds. For example, substituents on the pyridine ring can enhance binding affinity to target proteins .
  • Apoptosis Induction : Additional studies have indicated that certain derivatives can induce apoptosis in cancer cells, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death .

Scientific Research Applications

The compound 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structural Characteristics

The structure of this compound includes:

  • A pyrazine ring, which is known for its biological activity.
  • A piperidine moiety that enhances solubility and bioavailability.
  • A pyridazinone derivative that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazine and pyridine derivatives exhibit significant anticancer properties. The presence of the piperidine and pyridazinone moieties in this compound suggests potential activity against various cancer cell lines. For instance, similar compounds have shown inhibition of tumor growth in preclinical models.

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial efficacy. The incorporation of a carbonitrile group has been linked to enhanced antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that the compound could be effective in treating infections caused by resistant strains.

Neurological Applications

The structure suggests potential use as a neuroprotective agent. Compounds with piperidine rings are often investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

Preliminary studies on related compounds have demonstrated anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for developing treatments for chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of piperidine-containing compounds. The results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyrazine derivatives published in Antimicrobial Agents and Chemotherapy revealed that compounds with carbonitrile groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in increasing antimicrobial potency .

Case Study 3: Neuroprotective Effects

A recent investigation into piperidine derivatives indicated their potential to protect neuronal cells from oxidative stress-induced apoptosis. The study found that compounds with similar structures to the target compound could significantly reduce cell death in vitro .

Summary Table of Applications

Application AreaPotential ActivityReferences
Anticancer ActivityInhibition of tumor growth
Antimicrobial PropertiesEfficacy against resistant pathogens
Neurological ApplicationsNeuroprotection against degeneration
Anti-inflammatory EffectsInhibition of cytokinesOngoing research

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Diversity

Compound Name/Structure Core Heterocycle(s) Key Features
Target Compound Pyrazine, pyridazinone, piperidine Multi-heterocyclic system with pyridin-4-yl and carbonitrile groups.
4-Alkyl pyrimidine-5-carbonitrile derivatives (4a-j) Pyrimidine Benzylidinehydrazinyl substituents; synthesized via condensation reactions.
(E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile Pyridazinone Trans-enamine structure; forms fused pyrido[3,4-d]pyridazines upon reaction.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine Piperazine substituent; synthesized via nucleophilic substitution.
Pyrazolo[4,3-d]pyrimidine-3-carbonitrile derivatives Pyrazolo-pyrimidine Butylamino and fluorophenyl substituents; potential kinase inhibition motifs.

Substituent Analysis

  • Piperidine vs. Piperazine : The target compound’s piperidine linker differs from piperazine derivatives (e.g., ) by lacking an additional nitrogen atom, which may reduce basicity and alter solubility.
  • Carbonitrile Positioning : The pyrazine-2-carbonitrile core is distinct from pyridine-3-carbonitriles () or pyrimidine-5-carbonitriles (), affecting electronic distribution and reactivity.

Q & A

Q. How can the synthetic route for 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves iterative adjustments of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, highlights the use of palladium catalysts in multi-step coupling reactions for structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for monitoring intermediate purity . Reaction quenching and workup protocols must also be refined to minimize byproduct formation. Statistical methods like Design of Experiments (DoE) can systematically identify optimal conditions, as emphasized in .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1H^1H- and 13C^{13}C-NMR spectroscopy is essential for verifying bond connectivity and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive 3D structural validation (if crystallizable). and underscore the necessity of HPLC for purity assessment (>95%) and IR spectroscopy to detect functional groups like nitriles and carbonyls .

Q. How can researchers initially screen the compound for biological activity?

  • Methodological Answer : Begin with in vitro assays targeting kinases or enzymes relevant to the compound’s structural class (e.g., pyridazine derivatives). recommends fluorescence-based binding assays to measure affinity for ATP-binding pockets. Parallel cytotoxicity screening using cell lines (e.g., HEK293 or cancer models) identifies non-specific toxicity thresholds. Dose-response curves (IC50_{50} values) should be generated using validated protocols .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound against related targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations can model ligand-protein interactions. highlights the use of Quantum Mechanics/Molecular Mechanics (QM/MM) to refine binding energy calculations for pyrazine-carbonitrile derivatives. Free-energy perturbation (FEP) studies further predict selectivity against off-target kinases .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency while minimizing off-target effects?

  • Methodological Answer : Systematic substitution at the piperidine methyl group () or pyridin-4-yl moiety () can probe steric and electronic effects. Parallel synthesis of analogs followed by enzymatic inhibition assays (e.g., kinase profiling panels) identifies critical substituents. demonstrates the utility of single-crystal X-ray data to correlate substituent geometry with activity .

Q. What experimental approaches resolve contradictions between computational predictions and observed biological data?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate binding kinetics experimentally. suggests orthogonal assays (e.g., cellular thermal shift assays, CETSA) to confirm target engagement in physiological conditions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (1.2–7.4) and temperatures (25–37°C) using HPLC to track degradation products. Mass spectrometry identifies hydrolyzed or oxidized species. recommends parallel metabolite profiling using liver microsomes to assess metabolic lability .

Methodological and Experimental Design Questions

Q. What statistical frameworks are optimal for optimizing reaction conditions in multi-step syntheses?

  • Methodological Answer : Response Surface Methodology (RSM) within DoE () efficiently maps interactions between variables (e.g., catalyst loading, solvent ratio). Central Composite Design (CCD) minimizes experimental runs while maximizing data robustness. integrates machine learning to predict reaction outcomes from historical datasets .

Q. How can researchers design assays to differentiate between allosteric and orthosteric binding mechanisms?

  • Methodological Answer : Use competitive binding assays with a radiolabeled orthosteric ligand (e.g., 3H^3H-ATP for kinases). details fluorescence resonance energy transfer (FRET) assays to detect conformational changes indicative of allostery. Mutagenesis of putative allosteric sites (e.g., piperidine-adjacent residues) further validates mechanism .

Q. What strategies enable scalable synthesis of analogs for high-throughput screening (HTS)?

  • Methodological Answer :
    Implement parallel synthesis via automated liquid handlers and solid-phase extraction (SPE) for rapid purification. notes the utility of flow chemistry for hazardous intermediates (e.g., azide derivatives). Chemspeed or Unchained Labs platforms enable library generation with minimal manual intervention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.